molecular formula C17H19ClN2O B1419675 N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide CAS No. 1209424-09-8

N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide

Número de catálogo: B1419675
Número CAS: 1209424-09-8
Peso molecular: 302.8 g/mol
Clave InChI: IBYLYDQGBMRPMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Classification

This compound is definitively identified by its Chemical Abstracts Service registry number 1209424-09-8. The compound possesses a molecular formula of C₁₇H₁₉ClN₂O and exhibits a molecular weight of 302.8 grams per mole. Its systematic nomenclature reflects the complex structural arrangement featuring a central phenyl ring substituted with an acetamide group and a methylene bridge connecting to an ethylamine chain terminated by a 3-chlorophenyl substituent.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CC(=O)NC1=CC=C(CNCCC2=CC=CC(Cl)=C2)C=C1. The International Chemical Identifier provides additional structural specificity: InChI=1S/C17H19ClN2O/c1-13(21)20-17-7-5-15(6-8-17)12-19-10-9-14-3-2-4-16(18)11-14/h2-8,11,19H,9-10,12H2,1H3,(H,20,21). This detailed molecular description establishes the compound's unique chemical fingerprint with the InChI Key IBYLYDQGBMRPMH-UHFFFAOYSA-N.

From a classification perspective, this compound belongs to the arylacetamide family of organic compounds. This classification positions the molecule within a broader category of acetamide derivatives that feature aromatic substituents, specifically those containing chlorinated aromatic systems. The compound's structure incorporates multiple functional groups including an amide linkage, secondary amine functionality, and halogenated aromatic rings, contributing to its classification as a multifunctional organic molecule with potential biological activity.

Propiedades

IUPAC Name

N-[4-[[2-(3-chlorophenyl)ethylamino]methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-13(21)20-17-7-5-15(6-8-17)12-19-10-9-14-3-2-4-16(18)11-14/h2-8,11,19H,9-10,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYLYDQGBMRPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNCCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide, a compound with significant potential in medicinal chemistry, has been studied for its various biological activities. This article provides an overview of its pharmacological properties, including antimicrobial, anticancer, and other relevant biological effects, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H22ClN2O
  • Molecular Weight : 314.83 g/mol
  • SMILES Notation : CC(=O)N(CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(CN(CC3=CC=C(C=C3)Cl)=C)=C)

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (mg/mL) MBC (mg/mL)
Escherichia coli0.170.23
Staphylococcus aureus0.250.30
Bacillus cereus0.200.25

The compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, and moderate activity against Gram-negative bacteria like Escherichia coli .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)15.5Induction of apoptosis via caspase activation
HepG2 (Liver)10.3Cell cycle arrest and mitochondrial disruption
A549 (Lung)12.7Inhibition of VEGFR signaling

The compound showed promising results in inducing apoptosis through mitochondrial pathways, significantly increasing early-stage and late-stage apoptosis in HepG2 cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the chlorophenyl group is essential for enhancing lipophilicity, which correlates with increased membrane permeability and biological efficacy.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on various derivatives of this compound revealed that modifications to the substituents significantly impacted antimicrobial activity. The most effective derivatives contained additional halogen groups that enhanced their interaction with bacterial membranes .
  • Case Study on Anticancer Activity : Another investigation focused on the anticancer properties of this compound against MDA-MB-231 cells showed that it could induce apoptosis by disrupting mitochondrial membrane potential and activating caspases . This study highlighted the potential for developing new cancer therapeutics based on this compound.

Aplicaciones Científicas De Investigación

Anticancer Potential

Recent studies have indicated that compounds similar to N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide exhibit promising anticancer activities. For instance, related compounds have shown significant growth inhibition against various cancer cell lines, including:

  • SNB-19 : 86.61% inhibition
  • OVCAR-8 : 85.26% inhibition
  • NCI-H40 : 75.99% inhibition

These findings suggest that the structural features of this compound may enhance its efficacy against specific cancer types .

Neuropharmacological Applications

The compound's structural analogs have been studied for their neuropharmacological properties, particularly in modulating neurotransmitter systems. The presence of the amino group may facilitate interactions with neurotransmitter receptors, potentially leading to therapeutic effects in conditions like depression or anxiety .

Study 1: Anticancer Activity Assessment

A comprehensive study evaluated the anticancer properties of several N-aryl derivatives, including this compound. The results highlighted that modifications in the molecular structure could significantly enhance anticancer efficacy. The study utilized in vitro assays to determine the percentage growth inhibition across multiple cancer cell lines .

Study 2: Pharmacokinetic Profiling

Another research effort focused on the pharmacokinetic properties of related compounds. The study assessed absorption, distribution, metabolism, and excretion (ADME) characteristics, providing insights into how structural variations impact bioavailability and therapeutic potential .

Summary of Research Findings

Application AreaKey Findings
Anticancer ActivitySignificant growth inhibition in various cancer cell lines
NeuropharmacologicalPotential modulation of neurotransmitter systems
PharmacokineticsInsights into ADME properties influencing bioavailability

Comparación Con Compuestos Similares

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

This analog replaces the 3-chlorophenyl ethylamine side chain with a naphthalene ring and introduces a fluorine atom. Crystallographic studies reveal a dihedral angle of 60.5° between the aromatic rings, which may influence binding to penicillin-binding proteins due to structural mimicry of benzylpenicillin .

L748337

A GPCR-targeted compound with a sulfonamide core instead of acetamide. Its structure includes a hydroxypropylamine linker and a benzenesulfonamide group, enabling interactions with melatonin and histamine H3 receptors.

N-[2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl]-2-chloroacetamide

This analog substitutes the 3-chlorophenyl group with a biphenyl-trifluoromethoxy moiety. The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, while the biphenyl system may improve binding to hydrophobic pockets in enzymes like ACE2.

Physicochemical Properties

  • Metabolic Stability: The ethylamino linker may undergo oxidative metabolism, whereas trifluoromethoxy () or naphthalene () groups in analogs resist enzymatic degradation.

Q & A

Q. What are the common synthetic routes for preparing N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide derivatives?

  • Methodological Answer : Derivatives of this acetamide are typically synthesized via Fe(III)-catalyzed N-amidomethylation of anilines. For example, analogous compounds (e.g., 2-(methyl(phenyl)amino)-N-((phenylsulfonyl)methyl)acetamide) are synthesized by reacting secondary/primary anilines with aldehydes in dichloromethane or ethyl acetate, followed by purification via silica gel thin-layer chromatography (TLC) and crystallization . Key steps include optimizing reaction temperature (e.g., 273 K for 3 hours) and using triethylamine as a base to neutralize HCl byproducts .

Q. How can researchers ensure the purity of synthesized this compound derivatives?

  • Methodological Answer : Purification often involves TLC with ethyl acetate/hexane solvent systems, followed by recrystallization from solvents like toluene or dichloromethane. Melting point analysis (e.g., 115–135°C for related acetamides) and nuclear magnetic resonance (NMR) spectroscopy are critical for assessing purity. For instance, 1^1H NMR peaks at δ 2.1–2.3 ppm (acetamide methyl group) and δ 7.1–7.8 ppm (aromatic protons) confirm structural integrity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography is recommended. 1^1H NMR identifies proton environments (e.g., NH groups at δ 8–10 ppm), while HRMS confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error). X-ray crystallography provides absolute configuration data, such as dihedral angles between aromatic rings (e.g., 10.8°–85.8° for similar acetamides) .

Advanced Research Questions

Q. How do crystallographic studies enhance the understanding of this compound’s molecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions like N–H···O hydrogen bonds and C–H···π stacking, which stabilize the crystal lattice. For example, in N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide, hydrogen bonds form infinite 1D chains along the c-axis, with bond lengths of 1.86–2.06 Å. Such data inform solubility predictions and polymorph screening .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. HRMS results)?

  • Methodological Answer : Discrepancies often arise from impurities or tautomeric forms. Cross-validate using multiple techniques:
  • Compare HRMS experimental vs. calculated masses (e.g., 333.38 g/mol for C20_{20}H19_{19}N3_3O2_2 ).
  • Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity.
  • Re-crystallize the compound to rule out solvent-bound impurities .

Q. What methodologies are used to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Preclinical testing involves:
  • In vitro assays : Receptor binding studies (e.g., anticonvulsant activity via GABAA_A modulation ).
  • In vivo models : Rodent seizure models (e.g., maximal electroshock test) with dose-response curves.
  • ADMET profiling : HPLC-based solubility (e.g., >61.3 µg/mL ) and cytochrome P450 inhibition assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.